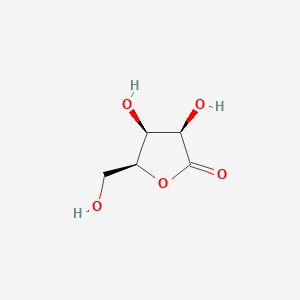![molecular formula C₁₅H₁₉NO B1146931 (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal CAS No. 868161-59-5](/img/structure/B1146931.png)
(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal
Übersicht
Beschreibung
The compound “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” is a chemical compound that has been studied in the field of organic chemistry1. However, the specific details about this compound are not readily available in the search results. It is related to other compounds such as 2-(4-(diethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (DHC) and [4-(Diethylamino)phenyl]dichlorophosphine21.
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, [4-(Diethylamino)phenyl]dichlorophosphine was synthesized for the first time and reacted with trialkyl orthoformate and ethylene oxide in the presence of ethyl chloroacetate2. However, the specific synthesis process for “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” is not provided in the search results.Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the structures of 2-(4-(diethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (DHC) molecules were optimized in four kinds of solvents1. However, the specific molecular structure analysis for “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” is not provided in the search results.Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, the excited-state intramolecular proton transfer (ESIPT) process and the solvatochromic effect of 2-(4-(diethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (DHC) molecules were reported1. However, the specific chemical reactions analysis for “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, the solvatochromic effect of 2-(4-(diethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (DHC) molecules was reported1. However, the specific physical and chemical properties analysis for “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Solvatochromic Properties: The solvatochromic behavior of compounds similar to "(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal" has been studied, revealing their sensitivity to solvent variations and hydrogen-bond donor character (Marcotte & Féry-Forgues, 2000).
Fluorescence Quenching: Research on the fluorescence quenching of related ketocyanine dyes in the presence of ferrocenyl derivatives indicates potential applications in photophysical studies and molecular interactions (Féry-Forgues et al., 2003).
Reactivity in Synthesis: The reactivity of 5-aminopenta-2,4-dienals, a class related to the compound , is significant in the synthesis of nitrogen heterocycles and natural products (Delpech, 2014).
Photoinitiated Transitions: Quantum chemical and molecular dynamics simulations have been performed on bis-Schiff base molecules derived from similar compounds, contributing to the understanding of photoinduced UV-absorption and transitions (Lemercier et al., 2004).
Synthesis of Bacteriorhodopsin Analogs: The synthesis of bacteriorhodopsin analogs based on diphenylpolyene chromophores, which include compounds similar to "(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal," highlights applications in the study of chromophore-protein interactions and in molecular electronic devices (Singh & Manjula, 2003).
Development of Bioconjugation Probes: The use of unsaturated ester aldehydes, akin to the compound , for bioconjugation through azaelectrocyclization, illustrates potential applications in biochemistry and molecular biology (Tanaka et al., 2013).
Safety And Hazards
The safety and hazards of related compounds have been studied. However, the specific safety and hazards for “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” are not provided in the search results.
Zukünftige Richtungen
The future directions for the study of “(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal” could include a detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of this compound and its potential applications. However, specific future directions based on the search results are not available.
Please note that the information provided is based on the search results and may not fully cover the requested compound. Further research may be needed to obtain more detailed information.
Eigenschaften
IUPAC Name |
(2E,4E)-5-[4-(diethylamino)phenyl]penta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-16(4-2)15-11-9-14(10-12-15)8-6-5-7-13-17/h5-13H,3-4H2,1-2H3/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIWDLDCDYBXOK-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



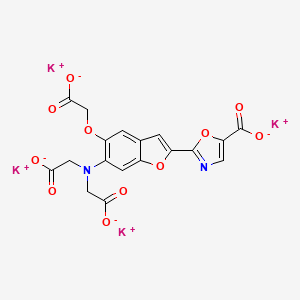
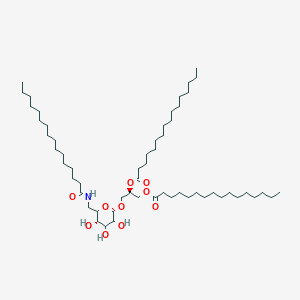
![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
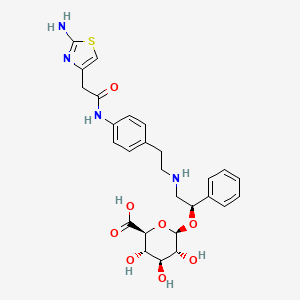
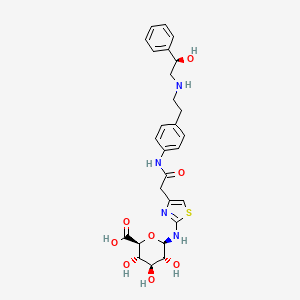


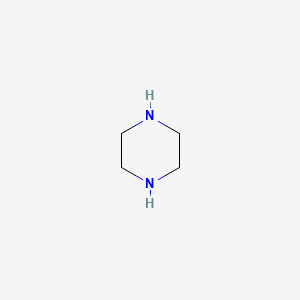
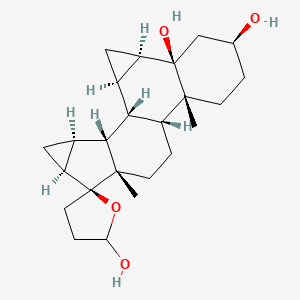

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)
